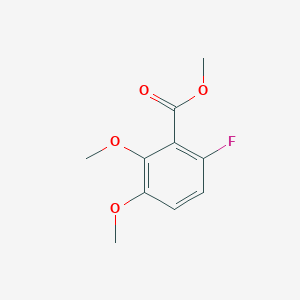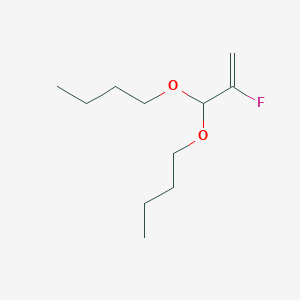
3,3-dibutoxy-2-fluoro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dibutoxy-2-fluoro-1-propene: is an organic compound with the molecular formula C11H21FO2 and a molecular weight of 204.287 g/mol . This compound is characterized by the presence of two butoxy groups and a fluorine atom attached to a propene backbone. It is a relatively rare and unique chemical, often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dibutoxy-2-fluoro-1-propene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-1-propene with butanol in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-dibutoxy-2-fluoro-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3,3-dibutoxy-2-fluoro-1-propene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3,3-dibutoxy-2-fluoro-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and stability. The butoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-1-propene: A simpler analog with only one fluorine atom and no butoxy groups.
3,3,3-trifluoro-1-propene: Contains three fluorine atoms, making it more reactive.
2,3,3,3-tetrafluoro-1-propene: Another fluorinated propene with different substitution patterns.
Uniqueness: 3,3-dibutoxy-2-fluoro-1-propene is unique due to the presence of both butoxy groups and a fluorine atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized research applications.
Eigenschaften
IUPAC Name |
1-(1-butoxy-2-fluoroprop-2-enoxy)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRSLQKKQITHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(=C)F)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
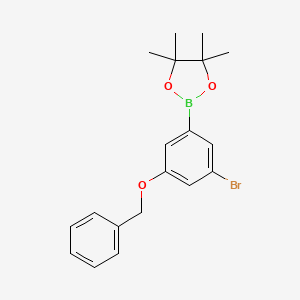
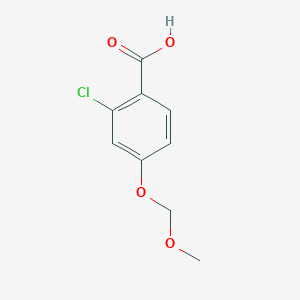


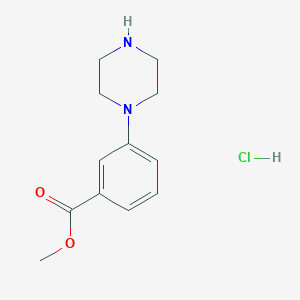
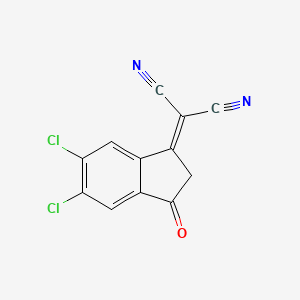
![6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid](/img/structure/B6301576.png)

![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)




